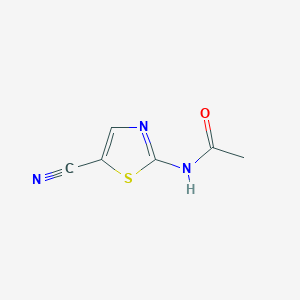
N-(5-cyano-1,3-thiazol-2-yl)acetamide
Cat. No. B2807394
Key on ui cas rn:
99903-61-4
M. Wt: 167.19
InChI Key: SGMCVGSEMYGTQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08168642B2
Procedure details


2.14 g 2-Amino-5-cyanothiazole was dissolved in 10 ml acetic acid, and 1.8 ml acetic anhydride was added to carry out reaction at 100° C. for 30 min. The reaction product was cooled down, and filtered to obtain 2.5 g of a clay-solid having metallic luster (yield 80%), 1H NMR (DMSO-d6) 2.22 (3H, s), 8.36 (1H, s), 12.95 (1H, s).



Name
Yield
80%
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[S:3][C:4]([C:7]#[N:8])=[CH:5][N:6]=1.[C:9](OC(=O)C)(=[O:11])[CH3:10]>C(O)(=O)C>[C:9]([NH:1][C:2]1[S:3][C:4]([C:7]#[N:8])=[CH:5][N:6]=1)(=[O:11])[CH3:10]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.14 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1SC(=CN1)C#N
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
1.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reaction at 100° C. for 30 min
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction product was cooled down
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)NC=1SC(=CN1)C#N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.5 g | |
| YIELD: PERCENTYIELD | 80% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
